3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride
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Overview
Description
3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its molecular structure, which includes a pyrimidine ring substituted with a methyl group and a piperidin-3-yl group, and it is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common synthetic route includes the reaction of a suitable pyrimidine derivative with a piperidine derivative under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride has various scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biological studies to investigate protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine derivatives
Pyrimidine derivatives
Other substituted pyrimidines
Uniqueness: 3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds. Its methyl group and piperidin-3-yl substitution make it particularly interesting for various applications.
Properties
IUPAC Name |
3-methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-12-9(14)4-6-13(10(12)15)8-3-2-5-11-7-8;/h4,6,8,11H,2-3,5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZPEXBEAJLSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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